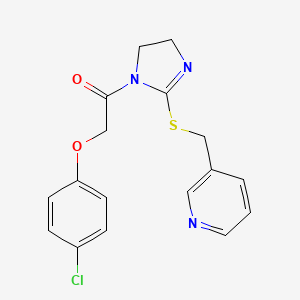
2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic compound that combines features of various functional groups including chlorophenoxy, pyridinylmethyl, thioether, and dihydroimidazolyl. Its unique structure suggests a potential for diverse chemical reactivity and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-chlorophenoxy)-1-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone generally involves multi-step organic synthesis starting with commercially available precursors. Typical synthetic pathways may include:
Formation of the chlorophenoxy moiety: : This step involves the reaction of 4-chlorophenol with a suitable electrophilic reagent to form 4-chlorophenoxy intermediates.
Synthesis of the pyridinylmethylthio intermediate: : This is achieved by reacting pyridine derivatives with appropriate thiolating agents.
Condensation: : The final step is a condensation reaction involving the chlorophenoxy intermediate with the pyridinylmethylthio intermediate under controlled conditions to yield the final compound.
Industrial Production Methods: : While specific industrial protocols are proprietary, general practices would likely mirror laboratory synthesis, scaled up with optimized conditions to maximize yield and efficiency. Typical industrial methods might include using larger reactors, automated systems, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Can potentially oxidize to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the imidazole ring or pyridine moiety.
Substitution: : Nucleophilic aromatic substitution on the chlorophenyl ring or at the pyridinylmethyl position.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles like amines or alkoxides.
Major Products: : Products will vary based on the specific reactions but might include derivatives with altered oxidation states or substituted aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: : The compound's rich chemistry allows it to be a building block or intermediate in organic synthesis, potentially leading to the creation of more complex molecules.
Biology: : It may have bioactive properties, making it a candidate for study in drug discovery and biochemical pathways.
Industry: : Its unique chemical properties could be exploited in materials science for the development of novel materials.
Mecanismo De Acción
The compound's mechanism of action would depend on its specific applications but generally involves interactions with specific molecular targets. For instance:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Signal transduction pathways, metabolic pathways, etc.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)acetic acid
1-(2-(pyridin-3-yl)ethylthio)imidazole
4-chlorophenyl imidazole derivatives
Its uniqueness lies in the combined reactivity and interaction potential offered by the different functional groups, making it a versatile compound for scientific and industrial applications.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-14-3-5-15(6-4-14)23-11-16(22)21-9-8-20-17(21)24-12-13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWSJOFIUDUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2465100.png)

![2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2465103.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)
![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)
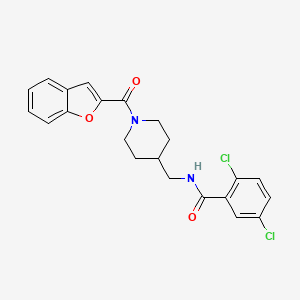
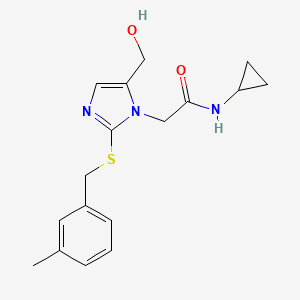
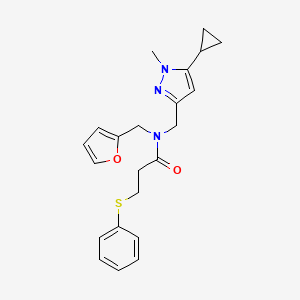
![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)
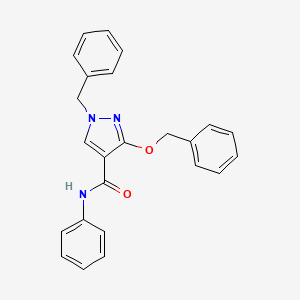

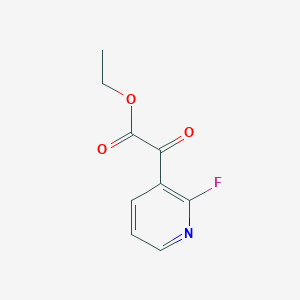
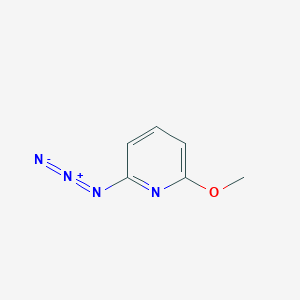
![(2E)-7-chloro-2-[(dimethylamino)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2465121.png)
